5-Bromoisochroman
Overview
Description
5-Bromoisochroman is an organic compound with the molecular formula C9H9BrO. It belongs to the class of isochromans, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 5-position of the isochroman ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromoisochroman can be synthesized through several methods. One common approach involves the bromination of isochroman using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically takes place in an organic solvent such as carbon tetrachloride at elevated temperatures.
Another method involves the use of pyridinium bromochromate (PBC) in acetic acid medium. This method is efficient and provides high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is carried out in a controlled environment to ensure consistent quality and yield. The choice of brominating agent and reaction conditions can be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromoisochroman undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isochroman ring can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isochroman ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 5-azidoisochroman or 5-thiocyanatoisochroman.
Oxidation: Formation of this compound-1-one.
Reduction: Formation of isochroman or partially reduced derivatives.
Scientific Research Applications
5-Bromoisochroman has several applications in scientific research:
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromoisochroman depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the binding affinity and selectivity of the compound towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloroisochroman: Similar structure but with a chlorine atom instead of bromine.
5-Fluoroisochroman: Contains a fluorine atom at the 5-position.
5-Iodoisochroman: Contains an iodine atom at the 5-position.
Uniqueness
5-Bromoisochroman is unique due to the specific reactivity of the bromine atom, which makes it suitable for a wide range of chemical transformations. The bromine atom’s size and electronegativity provide distinct properties compared to other halogenated isochromans, influencing its reactivity and applications in synthesis and biological studies.
Biological Activity
5-Bromoisochroman is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of isochroman, characterized by a bromine atom at the 5-position of the isochroman ring. The structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound primarily involves its interaction with nuclear receptors, particularly the retinoid-X-receptor (RXR). Research indicates that isochroman analogs can act as selective RXR agonists, which play a crucial role in regulating gene expression related to cell proliferation and differentiation.
- RXR Agonism : this compound exhibits significant RXR agonistic activity, which has implications for cancer treatment. Studies show that compounds with this activity can suppress cell proliferation in leukemia models and may enhance the efficacy of combination therapies targeting RXR pathways .
- Neuroprotective Effects : The compound has also been investigated for its potential neuroprotective effects. It may influence pathways involved in neurodegenerative diseases, potentially aiding in conditions such as Alzheimer's and Parkinson's disease by modulating gene expression related to neuroprotection .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: RXR Agonism in Leukemia Models
A study conducted on various isochroman derivatives demonstrated that this compound had enhanced RXR selectivity compared to traditional rexinoids like bexarotene. The compound showed promising anti-proliferative effects in KMT2A-MLLT3 leukemia cell lines, indicating its potential as a therapeutic agent in hematological malignancies .
Case Study 2: Neuroprotective Effects
In another investigation, researchers explored the effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound upregulated genes associated with antioxidant defenses and downregulated pro-apoptotic factors, suggesting a protective role against neurodegeneration .
Research Findings
Recent studies have focused on synthesizing and characterizing various derivatives of isochroman to enhance biological activity. For instance, fluorinated isochromans have been synthesized to improve pharmacokinetic properties while maintaining biological efficacy .
Moreover, the structure-activity relationship (SAR) studies indicate that modifications at specific positions on the isochroman ring can significantly alter biological activity. This insight is crucial for designing more effective therapeutic agents based on the isochroman scaffold .
Properties
IUPAC Name |
5-bromo-3,4-dihydro-1H-isochromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHXNQYPFLNOOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292618 | |
Record name | 5-Bromo-3,4-dihydro-1H-2-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182949-89-9 | |
Record name | 5-Bromo-3,4-dihydro-1H-2-benzopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182949-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3,4-dihydro-1H-2-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3,4-dihydro-1H-2-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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